Fmoc-Glu-ODmab

Vue d'ensemble

Description

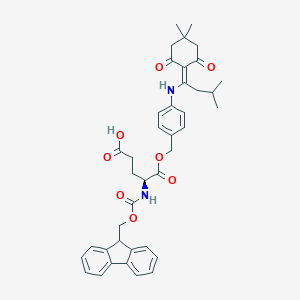

N-α-Fmoc-L-glutamic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester: This compound is particularly useful in the field of peptide synthesis, especially for the preparation of cyclic peptides and peptide libraries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-Glu-ODmab is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in dimethylformamide (DMF) . This selective removal makes it an extremely useful tool for the preparation of cyclic peptides by Fmoc solid-phase peptide synthesis (SPPS) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the loading of the resin, coupling of amino acids, and deprotection steps, all carried out under controlled conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Glu-ODmab undergoes various chemical reactions, including:

Substitution Reactions: The Dmab group can be removed selectively by treatment with 2% hydrazine in DMF.

Deprotection Reactions: The Fmoc group is removed using piperidine, forming a stable adduct with the dibenzofulvene byproduct.

Common Reagents and Conditions:

Hydrazine in DMF: Used for the selective removal of the Dmab group.

Piperidine: Used for the removal of the Fmoc group.

Major Products Formed:

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Glu-ODmab is primarily used in Fmoc SPPS for the synthesis of both linear and cyclic peptides. Its orthogonal protection allows for the simultaneous deprotection of multiple side chains, facilitating complex peptide constructions. The following applications highlight its utility:

- Cyclic Peptide Synthesis : The compound is instrumental in synthesizing head-to-tail cyclic peptides. For instance, it has been used to create cyclic analogs of various antimicrobial peptides by enabling lactam bridging through on-resin reactions .

- Library Synthesis : this compound enables the creation of peptide libraries for drug discovery and functional studies. By varying the attached amino acids, researchers can explore a wide range of biological activities .

Case Studies

Several studies illustrate the effectiveness of this compound in peptide synthesis:

- Synthesis of Antimicrobial Peptides : In a study focusing on cathelicidin derivatives, Fmoc-Glu(ODmab) was employed to facilitate the formation of lactam rings, demonstrating its role in synthesizing biologically active peptides with enhanced stability and activity .

- Peptide Vaccine Development : Research involving the synthesis of complex peptide-based vaccines against Group A Streptococcus utilized this compound as a building block to achieve desired structural properties necessary for immunogenicity .

Comparative Data on Peptide Yields

The efficiency of this compound compared to other amino acid derivatives can be illustrated through yield data from various studies:

| Amino Acid Derivative | Crude Yield (%) | Application |

|---|---|---|

| Fmoc-Gly-OMe | 88.8 | Standard amino methyl esters |

| Fmoc-Ala-OMe | 80.4 | Standard amino methyl esters |

| Fmoc-Glu(ODmab)-OH | TBD | Cyclic and modified peptides |

| Fmoc-Asp(ODmab)-OH | TBD | Cyclic and modified peptides |

Mécanisme D'action

Mechanism: The mechanism of action of Fmoc-Glu-ODmab involves the selective removal of protecting groups to facilitate the synthesis of cyclic peptides. The Dmab group is removed by treatment with hydrazine in DMF, while the Fmoc group is removed using piperidine .

Molecular Targets and Pathways: The primary molecular targets of this compound are the functional groups on the amino acid residues. The selective deprotection allows for the formation of specific peptide bonds, leading to the synthesis of cyclic peptides .

Comparaison Avec Des Composés Similaires

- Fmoc-Glu (O-2-PhiPr)-OH

- Fmoc-Glu-OtBu

- Fmoc-Lys (ivDde)-OH

Uniqueness: Fmoc-Glu-ODmab is unique due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups. This makes it particularly useful for the synthesis of cyclic peptides and peptide libraries .

Activité Biologique

Introduction

Fmoc-Glu-ODmab (Fluorenylmethyloxycarbonyl-Glutamic acid-O-Dimethylaminobenzyl) is a compound that has garnered attention in peptide synthesis and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Fmoc Protection : The amino group of glutamic acid is protected using the Fmoc group, which facilitates selective reactions during peptide synthesis.

- Coupling with ODmab : The protected glutamic acid is then coupled with O-Dimethylaminobenzyl (ODmab) through standard peptide coupling techniques.

- Deprotection : After the desired reaction, the Fmoc protecting group can be removed to yield the final product.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Protection | Fmoc protection of glutamic acid |

| Coupling | Reaction with ODmab |

| Deprotection | Removal of Fmoc group |

This compound exhibits various biological activities that can be attributed to its structural components:

- Peptide Interactions : The Fmoc group enhances solubility and stability, allowing for better interaction with biological targets.

- Cellular Uptake : Studies suggest that compounds like this compound can facilitate cellular uptake due to their lipophilic nature.

Case Studies

- Antimicrobial Activity : Research has shown that derivatives of Fmoc-Glu exhibit significant antimicrobial properties. A study demonstrated that modifications to the glutamic acid residue could enhance activity against specific bacterial strains .

- Cancer Research : In a preclinical study, this compound was evaluated for its potential in inhibiting tumor growth. Results indicated a dose-dependent response in reducing cell viability in melanoma cell lines .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of Fmoc-Glu derivatives, suggesting their role in mitigating oxidative stress in neuronal cells .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQLJRFJRUQEMA-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.